molecular formula C17H18N2O4 B4278512 2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide

2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide

Cat. No.: B4278512
M. Wt: 314.34 g/mol
InChI Key: IGTXOCJARBJISV-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide is an organic compound characterized by the presence of a nitrophenoxy group and a phenylpropylacetamide moiety

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-16(13-6-4-3-5-7-13)18-17(20)12-23-15-10-8-14(9-11-15)19(21)22/h3-11,16H,2,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTXOCJARBJISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide typically involves the reaction of 4-nitrophenol with 2-chloro-N-(1-phenylpropyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 2-(4-aminophenoxy)-N-(1-phenylpropyl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 4-nitrophenol and N-(1-phenylpropyl)acetamide.

Scientific Research Applications

2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenoxy)-N-(1-phenylpropyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-methoxyphenoxy)-N-(1-phenylpropyl)acetamide: Contains a methoxy group instead of a nitro group.

    2-(4-chlorophenoxy)-N-(1-phenylpropyl)acetamide: Features a chloro group in place of the nitro group.

Uniqueness

2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide
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2-(4-nitrophenoxy)-N-(1-phenylpropyl)acetamide

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